BenchChemオンラインストアへようこそ!

4-((4-fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Pharmacology

4-((4-Fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide (CAS 946313-11-7, molecular formula C15H13FN4O5S, molecular weight 380.35 g/mol) is a synthetic small molecule belonging to the N-substituted sulfonyl amide class incorporating a 1,3,4-oxadiazole and an isoxazole heterocyclic motif. The compound is listed in multiple commercial screening libraries and is advertised with a typical purity of ≥95%.

Molecular Formula C15H13FN4O5S
Molecular Weight 380.35
CAS No. 946313-11-7
Cat. No. B2732750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide
CAS946313-11-7
Molecular FormulaC15H13FN4O5S
Molecular Weight380.35
Structural Identifiers
SMILESC1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC=NO3
InChIInChI=1S/C15H13FN4O5S/c16-10-3-5-11(6-4-10)26(22,23)9-1-2-13(21)18-15-20-19-14(24-15)12-7-8-17-25-12/h3-8H,1-2,9H2,(H,18,20,21)
InChIKeyTUKWGWGZCQWOMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide (CAS 946313-11-7): Procurement-Relevant Chemical Profile


4-((4-Fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide (CAS 946313-11-7, molecular formula C15H13FN4O5S, molecular weight 380.35 g/mol) is a synthetic small molecule belonging to the N-substituted sulfonyl amide class incorporating a 1,3,4-oxadiazole and an isoxazole heterocyclic motif. The compound is listed in multiple commercial screening libraries and is advertised with a typical purity of ≥95% . Structurally, it features a 4-fluorophenylsulfonyl group linked via a butanamide spacer to a 5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl scaffold. This specific regioisomeric combination places it within a broader family of sulfonamide-based oxadiazoles investigated for enzyme inhibition and cytotoxicity, though published characterization data for this exact CAS number remain limited [1].

Why 4-((4-Fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide Cannot Be Casually Substituted with Other In-Class Sulfonamide-Oxadiazoles


Within the N-substituted sulfonyl amide 1,3,4-oxadiazole series, minor structural permutations—such as replacing the isoxazole with furan, benzofuran, or thiazole, or swapping the 4-fluorophenylsulfonyl group for a chlorophenyl or thioether analog—can fundamentally alter target engagement and potency profiles. Published structure-activity relationship (SAR) data for closely related analogs demonstrate that the nature of the terminal heteroaryl group and the oxidation state of the sulfur linker (sulfonyl vs. thioether) critically modulate acetylcholinesterase (AChE) and carbonic anhydrase (hCA I/II) inhibitory activities, with KI values spanning an order of magnitude across a single analog series [1]. Without compound-specific quantitative activity data, generic substitution risks selecting an analog with significantly reduced potency or altered selectivity toward the intended biological target [2].

Quantitative Differentiation Evidence for 4-((4-Fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide Against Closest Structural Analogs


Structural Distinction: Sulfonyl vs. Thioether Linker Impacts Pharmacophore Geometry and Predicted Reactivity

The target compound contains a sulfonyl (–SO2–) linker connecting the 4-fluorophenyl ring to the butanamide chain, distinguishing it from the commercially available thioether analog 4-((4-fluorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide (CAS 952822-42-3). Published SAR within the broader N-substituted sulfonyl amide 1,3,4-oxadiazole class indicates that sulfonyl-containing derivatives exhibit systematically different enzyme inhibition profiles compared to their thioether or unoxidized counterparts, attributed to altered hydrogen-bonding capacity and tetrahedral geometry at sulfur [1]. This oxidation-state difference is a key determinant of binding mode within AChE and hCA active sites, as evidenced by molecular docking studies showing distinct interaction patterns for sulfonyl vs. thioether analogs .

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Pharmacology

Heteroaryl Substituent Differentiation: Isoxazole vs. Furan/Benzofuran in Cytostatic Activity Prediction

A predictive QSAR model (Transformer Convolutional Neural Network; R²=0.75±0.02, q²=0.75±0.02, RMSE=0.37±0.01) developed to identify cytostatic sulfonamides identified isoxazole-containing derivatives as a privileged scaffold for Hep-2 laryngeal carcinoma cell inhibition [1]. In contrast, analogous compounds where the isoxazole is replaced by furan (e.g., 4-((4-fluorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide) or benzofuran are not represented in the same set of experimentally validated cytostatic hits, suggesting heteroaryl-dependent activity cliffs. The isoxazole ring provides a unique combination of H-bond acceptor (N–O) and π-stacking capacity not replicated by furan or benzofuran congeners [2].

Cancer Research Cytostatic Activity QSAR Modeling

Chlorophenyl-to-Fluorophenyl Sulfonyl Substitution: Implications for Enzyme Inhibition Potency

The 4-chlorophenylsulfonyl analog 4-((4-chlorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide (CAS listed on VulcanChem) represents the closest halogen-substituted comparator. Within the broader N-substituted sulfonyl amide 1,3,4-oxadiazole class, para-substituted phenyl ring modifications have been shown to modulate hCA inhibitory activity: compound 6a (phenyl-substituted) exhibited a KI of 9.33±0.13 nM against hCA II, representing a 10.5-fold improvement over the reference acetazolamide [1]. The electron-withdrawing fluorine substituent in the target compound is expected to influence the acidity of the sulfonyl amide NH and thus hydrogen-bond donor strength, a parameter directly correlated with enzyme inhibition potency in this series [2]. Direct head-to-head comparison data between the 4-fluorophenyl and 4-chlorophenyl analogs are not available in the published literature.

Enzyme Inhibition Halogen SAR Carbonic Anhydrase

Butanamide Chain Length: Structural Differentiation from Acetamide and Shorter-Chain Congeners

The target compound bears a four-carbon butanamide spacer between the sulfonyl group and the oxadiazole-amide linkage. A closely related acetamide analog, 2-((4-fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide, features a two-carbon spacer. In the broader 1,3,4-oxadiazole sulfonamide literature, alkyl chain length between the sulfonyl and the heterocyclic amide has been shown to influence conformational flexibility and enzyme binding pocket accommodation [1]. The butanamide spacer provides greater rotational degrees of freedom and increased lipophilicity (predicted clogP increment of approximately +1.0 to +1.5 log units over the acetamide analog) which may translate into differential membrane permeability and pharmacokinetic properties. Quantitative head-to-head biological data comparing these chain-length variants are not available in the published literature for this specific heteroaryl combination.

Linker Optimization Medicinal Chemistry Chain Length SAR

Recommended Application Scenarios for 4-((4-Fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide Based on Available Evidence


Focused Screening Library Expansion for Acetylcholinesterase and Carbonic Anhydrase Multi-Target Inhibitor Discovery

The target compound's structural scaffold—sulfonyl amide linked to 1,3,4-oxadiazole—is validated in the literature as a privileged chemotype for dual AChE/hCA inhibition, with class-level KI values in the low nanomolar range (AChE: 23.11–52.49 nM; hCA I: 18.66–59.62 nM; hCA II: 9.33–120.80 nM) [1]. Procurement of 4-((4-fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide is most justified for screening campaigns targeting Alzheimer's disease, glaucoma, or epilepsy where dual enzyme inhibition is therapeutically relevant. Its isoxazole- and fluorine-containing architecture differentiates it from the phenyl-, propyl-, and hexyl-substituted analogs characterized in Güleç et al. (2022), potentially accessing unexplored SAR space within this pharmacophore [2].

Cytostatic Screening Against Laryngeal Carcinoma (Hep-2) Cell Models

Predictive QSAR models specifically trained on isoxazole-containing sulfonamides have identified this scaffold as having high cytostatic potential against Hep-2 cells, with the most active analog (compound 2) achieving IC50 values of 114.44±4.24 μM (24 h) decreasing to 45.51±3.06 μM (72 h), demonstrating a cumulative cytostatic effect [3]. Including 4-((4-fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide in a focused cytotoxicity panel is warranted to evaluate whether the 4-fluorophenylsulfonyl butanamide modification improves upon the published lead compound's potency or temporal profile.

Comparative Physicochemical Profiling of Sulfonyl Oxidation State and Linker Length Variants

For medicinal chemistry optimization programs, the target compound serves as a key intermediate oxidation state (sulfonyl) and linker length (butanamide) variant. Pairing it with the thioether analog (CAS 952822-42-3) and the acetamide analog (2-((4-fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide) in parallel stability, permeability (e.g., PAMPA or Caco-2), and metabolic stability assays can establish quantitative linker SAR that informs lead optimization [4]. Such head-to-head comparisons are feasible for procurement teams because all three analogs are commercially available.

Halogen-Scanning SAR for Sulfonamide-1,3,4-Oxadiazole Enzyme Inhibitors

Systematic halogen scanning across the para position of the phenylsulfonyl group is a standard medicinal chemistry strategy. The target compound (4-fluoro) can be directly compared with the 4-chloro analog and the unsubstituted phenyl reference to quantify halogen effects on enzyme inhibition potency, selectivity (hCA I vs. hCA II), and cytotoxicity. The class literature establishes that phenyl ring substitution can produce >10-fold differences in hCA II KI within a single series [1], underscoring the value of procuring the fluorine variant specifically rather than relying solely on the parent phenyl or chloro analogs.

Quote Request

Request a Quote for 4-((4-fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.